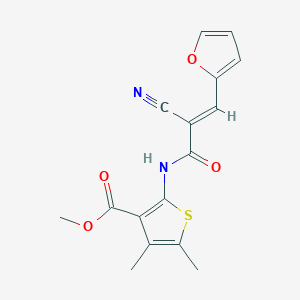

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. It contains functional groups such as ester, nitrile, and amide, and it also includes furan and thiophene rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of E‐2‐cyano‐3(furan‐ 2‐yl) acrylamide under microwave radiation (55 W) has been described . Another method involves the use of B-containing hydrotalcites to catalyze the synthesis of 3-(furan-2- yl)acrylonitrile derivatives via Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate has been reported . All non-H atoms except for the ethyl fragment lie nearly in the same plane .Chemical Reactions Analysis

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, and the absolute configuration of ®-2-cyano-3-(furan-2-yl) propanamide was determined by calculations of electronic circular dichroism (ECD) spectra .Applications De Recherche Scientifique

- The conjugated structure of this compound makes it suitable for organic electronic devices. It can be used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its electron-accepting properties contribute to charge transport and energy conversion efficiency .

- As an electron acceptor, this compound can be incorporated into organic solar cells. Its absorption in the visible range and good electron mobility make it a potential candidate for improving the performance of bulk heterojunction solar cells .

- The presence of the cyano group and the furan moiety suggests potential sensing applications. Researchers can explore its use as a fluorescent probe or electrochemical sensor for detecting specific analytes .

- Investigate its interactions with biomolecules (e.g., proteins, nucleic acids) for drug delivery or bioimaging purposes. The furan ring may facilitate cellular uptake .

- Recent studies have focused on the enantioselective reduction of related compounds. For example, marine and terrestrial fungi have been used for the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, yielding ®-2-cyano-3-(furan-2-yl) propanamide .

- Explore its self-assembly behavior, crystal structures, and supramolecular interactions. Investigate its potential as a building block for functional materials .

- Use computational methods to predict its electronic properties, vibrational spectra, and optical behavior. Experimental studies can validate these predictions .

- Incorporate this compound into polymer matrices to enhance their properties (e.g., thermal stability, mechanical strength). Investigate its compatibility with various polymer backbones .

Organic Electronics and Optoelectronics

Photovoltaic Materials

Chemical Sensors

Biological Applications

Enantioselective Synthesis

Materials Chemistry

Computational Chemistry and Spectroscopy

Polymer Chemistry

Propriétés

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPSDOLTRBVGNJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CO2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CO2)/C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)

![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2442396.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)

![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)